2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a [1,2,4]triazolo[4,3-a]pyrazine moiety, which is a fused ring system containing triazole and pyrazine rings .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring systems and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, pyrrolidine compounds can undergo a variety of reactions due to the presence of the nitrogen atom in the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pyrrolidine ring could enhance the compound’s solubility and stability .Scientific Research Applications
Synthesis and Biological Assessment
Researchers have been actively engaged in synthesizing novel heterocycles, including triazolo[4,3-a]pyrazines, due to their interesting biological properties. For instance, the synthesis and insecticidal assessment against Spodoptera littoralis highlight the potential agricultural applications of these compounds (Fadda et al., 2017)[https://consensus.app/papers/synthesis-assessment-heterocycles-incorporating-moiety-fadda/71d4c0724f8951d1a1ef5dbc3cf08fa8/?utm_source=chatgpt]. Similarly, compounds bearing 1,2,4-oxadiazole cycles have been synthesized and assessed for various biological activities, suggesting their applicability in developing novel therapeutic agents (Karpina et al., 2019)[https://consensus.app/papers/synthesis-assessment-karpina/d5693f2021255eb991dd9b718e9f1542/?utm_source=chatgpt].
Antimicrobial Activity
The antimicrobial activity of new heterocycles incorporating antipyrine moiety has been explored, presenting a promising avenue for the development of new antimicrobial agents (Bondock et al., 2008)[https://consensus.app/papers/synthesis-activity-heterocycles-incorporating-bondock/99e04418a2e95e04bab5afbdbd2ca141/?utm_source=chatgpt]. Such studies are pivotal for identifying new compounds that could address the rising concern of antimicrobial resistance.
Facile and Efficient Synthesis Techniques
Innovative synthesis techniques have been developed to create a new class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives, demonstrating the versatility and potential for further exploration of these compounds in scientific research (Ibrahim et al., 2011)[https://consensus.app/papers/acylation-heteroaromatic-amines-facile-efficient-ibrahim/f2e17706b26952d2a92342ba6b6294c4/?utm_source=chatgpt].
Potential as Inhibitors and Antimicrobial Agents
The exploration of 5,6-dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-alpha]pyridines as potent inhibitors of human eosinophil phosphodiesterase indicates the therapeutic potential of these compounds in treating inflammatory diseases (Duplantier et al., 2007)[https://consensus.app/papers/series-duplantier/6ca31e30a60451a99736a8cbd25279ae/?utm_source=chatgpt].
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. Pyrrolidine derivatives have been found to interact with a variety of targets, including receptors and enzymes . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in a variety of ways, often involving binding to a specific site on the target molecule, which can lead to changes in the target’s activity .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially affect that pathway .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its specific chemical structure. Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Future Directions
Properties
IUPAC Name |
2-(3-oxo-8-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-14(2)15-5-7-16(8-6-15)22-17(27)13-26-20(28)25-12-9-21-18(19(25)23-26)24-10-3-4-11-24/h5-9,12,14H,3-4,10-11,13H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGPWFVCVWUALA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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